3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
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Overview
Description
3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is a heterocyclic compound with the molecular formula C10H12BrN. It is a derivative of cyclohepta[b]pyridine, characterized by the presence of a bromine atom at the 3-position and a partially saturated seven-membered ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine typically involves the bromination of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine. One common method is the reaction of the parent compound with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems can help in maintaining precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate in an acidic medium.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted derivatives, such as 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives, such as 3-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine.
Scientific Research Applications
3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 3-position can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine: Contains a nitro group instead of a bromine atom, leading to different chemical properties and applications.
3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine:
Uniqueness
The presence of the bromine atom in 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine imparts unique chemical properties, such as increased reactivity towards nucleophiles and the ability to form halogen bonds. These properties make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C10H12BrN |
---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine |
InChI |
InChI=1S/C10H12BrN/c11-9-6-8-4-2-1-3-5-10(8)12-7-9/h6-7H,1-5H2 |
InChI Key |
FDBDZUQQRIOOPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N=CC(=C2)Br |
Origin of Product |
United States |
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